2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxole, an oxadiazole, and a pyridazine ring. The benzo[d][1,3]dioxole group is a type of aromatic ether that is often found in various natural products and pharmaceuticals . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyridazine is a diazine with the nitrogen atoms in positions 1 and 2. It is isomeric with pyrimidine and pyrazine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between the atoms. Single-crystal X-ray diffraction studies are often used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d][1,3]dioxole group could potentially undergo electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of aromatic rings and polar groups could affect its solubility, boiling point, and melting point .Scientific Research Applications
COX Inhibition
This compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play crucial roles in the biosynthesis of prostaglandins, which are involved in various biological responses, including inflammation, pain, and fever. Specifically, the compound has shown inhibitory activity against both COX1 and COX2 enzymes . Further research could explore its therapeutic applications in pain management, inflammation control, and related conditions.
Cytotoxicity Against Cancer Cells
The same compound was evaluated for its cytotoxic effects on cervical carcinoma cells (HeLa). It exhibited significant cytotoxic activity, with the most potent compound (3e) having a CC50 value of 219 µM. Interestingly, this cytotoxicity was tenfold higher than its IC50 values against COX1 and COX2 enzymes . Investigating its mechanism of action and potential as an anticancer agent could be valuable.
Antimicrobial Properties
While not explicitly mentioned for this compound, related benzodioxole derivatives have demonstrated antimicrobial activity . Exploring its effects against bacteria, fungi, or other pathogens could be an interesting avenue for research.
Anticancer Potential
The compound’s structure suggests potential anticancer properties due to the benzodioxole moiety. Researchers could investigate its effects on various cancer cell lines and explore its mechanism of action .
Fungicidal Activity
Although not directly studied for this compound, similar benzodioxole derivatives have exhibited fungicidal activity . Investigating its effects against specific fungal strains could provide valuable insights.
Novel Drug Development
Given its unique structure, this compound could serve as a starting point for designing novel drugs. Medicinal chemists might explore modifications to enhance its selectivity, potency, and pharmacokinetic properties.
properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-13-2-4-14(5-3-13)16-7-9-20(26)25(23-16)11-19-22-21(24-29-19)15-6-8-17-18(10-15)28-12-27-17/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZJWPACBFPLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.